

Technical Monograph: 4-Chloro-2,3-dimethylphenol

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Compound of Interest

Compound Name: 4-Chloro-2,3-dimethylphenol

CAS No.: 1570-76-9

Cat. No.: B072185

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CAS: 1570-76-9 | Synonym: 4-Chloro-2,3-xylenol

Executive Summary & Chemical Identity

4-Chloro-2,3-dimethylphenol is a halogenated phenolic compound primarily utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical motifs (e.g., GPR84 agonists).

Critical Distinction: This compound is frequently confused with Chloroxylenol (PCMX; 4-chloro-3,5-dimethylphenol), the active ingredient in commercial antiseptics like Dettol. Researchers must verify the substitution pattern, as the physical properties and reactivity profiles differ significantly between the 2,3- and 3,5-isomers.

Identity Profile

| Parameter | Value |
|---------------------|-------------------------------------|
| IUPAC Name | 4-Chloro-2,3-dimethylphenol |
| CAS Registry Number | 1570-76-9 |
| Molecular Formula | C ₈ H ₉ ClO |
| Molecular Weight | 156.61 g/mol |
| SMILES | <chem>CC1=C(C(=C(C=C1)O)Cl)C</chem> |
| InChI Key | LOAXBLCSPWRHC-UHFFFAOYSA-N |

Physicochemical Constants

The following data aggregates experimentally validated constants. Note the historical discrepancy in melting points, which often leads to misidentification in older literature.[1]

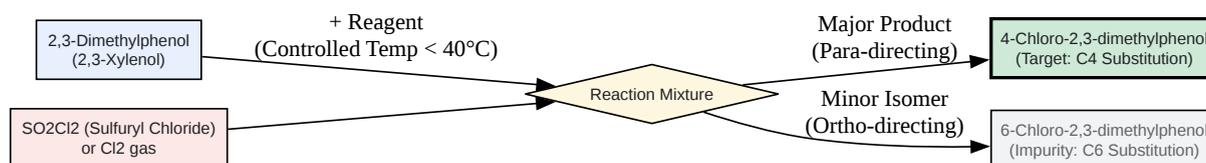
| Property | Value | Notes & Validation |
|----------------------|-------------------|---|
| Melting Point | 94–95 °C | Corrected value by Gamell [1]. [1] Early literature (Jones) erroneously reported 83 °C. Distinct from PCMX (114–116 °C). |
| Boiling Point | ~240–245 °C | Estimated at 760 mmHg based on isomeric trends. |
| pKa | 9.7–9.9 | Slightly more acidic than 2,3-xylenol (10.5) due to the electron-withdrawing chlorine at the para position. |
| LogP (Octanol/Water) | 3.27 | Predicted. High lipophilicity consistent with chlorinated xylenols, suggesting high membrane permeability. |
| Solubility | Organic Solvents | Soluble in ethanol, diethyl ether, and chlorinated solvents. Sparingly soluble in water (<1 g/L). |
| Appearance | Crystalline Solid | Typically off-white to pale yellow needles upon recrystallization from benzene/petroleum ether. |

Synthesis & Purification Protocol

The synthesis of **4-chloro-2,3-dimethylphenol** presents a regioselectivity challenge. Direct chlorination of 2,3-dimethylphenol yields a mixture of the para-chloro (target) and ortho-chloro (by-product) isomers.

Reaction Pathway

The 2,3-dimethyl substitution pattern directs electrophilic aromatic substitution to the C4 (para) and C6 (ortho) positions. Steric hindrance from the C3-methyl group slightly disfavors the C4 position, making optimization of conditions critical.



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Figure 1: Electrophilic chlorination pathway of 2,3-xyleneol. The reaction produces isomeric mixtures requiring rigorous separation.

Purification Strategy (Self-Validating Protocol)

Separation of the 4-chloro and 6-chloro isomers is difficult due to similar R_f values on silica gel.

- Fractional Crystallization:
 - Dissolve the crude reaction mixture in hot benzene or toluene.
 - Allow to cool slowly. The 4-chloro isomer (MP 94–95 °C) typically crystallizes out first, while the lower-melting 6-chloro isomer remains in the mother liquor.
 - Validation: Check MP of crystals. If <90 °C, recrystallize again.[2]
- Chromatographic Separation:
 - If high purity (>99%) is required for pharmaceutical use, use column chromatography.
 - Stationary Phase: Silica Gel 60.
 - Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (start 95:5).

- Detection: UV at 280 nm.

Analytical Characterization

Confirming the structure requires distinguishing the substitution pattern from other xylenol isomers.

^1H NMR Signature (CDCl_3 , 400 MHz)

- Aromatic Region: The key differentiator is the coupling pattern of the aromatic protons.
 - **4-Chloro-2,3-dimethylphenol**: The protons at C5 and C6 are adjacent (ortho-coupling). Look for a pair of doublets ($J \approx 8.0$ Hz).
 - Contrast with PCMX (3,5-dimethyl): PCMX has protons at C2 and C6 which are meta to each other, appearing as singlets or meta-coupled doublets ($J \approx 2$ Hz).
- Methyl Groups: Two distinct singlets in the 2.1–2.4 ppm range.

Mass Spectrometry (GC-MS)

- Molecular Ion (M^+): m/z 156 (^{35}Cl) and 158 (^{37}Cl) in a 3:1 ratio.
- Fragmentation: Loss of methyl radical ($\text{M}-15$) is prominent.

Safety & Handling (SDS Summary)

Signal Word: WARNING

- Hazards:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation (Phenolic burn risk).
 - H319: Causes serious eye irritation.
- Handling:

- Avoid contact with iron/steel tools as phenols can form colored complexes with Fe(III). Use glass or stainless steel.
- Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening over time.

References

- Gamell, J. (Corrected Melting Point Data). Studies on Chlorination of Some Xylenols. Cited in Journal of the Chemical Society.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 74075, **4-Chloro-2,3-dimethylphenol**. [[Link](#)]
- ACS Medicinal Chemistry. Development of Highly Potent GPR84 Agonists (Use of **4-chloro-2,3-dimethylphenol** as starting material). [[Link](#)]

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Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]
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